2-[3-(Trifluoromethyl)phenyl]propanenitrile
Description
2-[3-(Trifluoromethyl)phenyl]propanenitrile (CAS: 1185317-90-1, molecular formula: C₁₀H₈F₃N, molecular weight: 199.18 g/mol) is a nitrile-containing aromatic compound featuring a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring . The electron-withdrawing nature of the -CF₃ group significantly influences the compound’s reactivity, solubility, and biological interactions. It is synthesized via alkylation of (3-(trifluoromethyl)phenyl)acetonitrile with methyl iodide (MeI) in the presence of sodium hydride (NaH), followed by purification via column chromatography . Its structural confirmation is achieved through ¹H and ¹³C NMR spectroscopy, with characteristic peaks for the -CF₃ group (δ ~120–125 ppm in ¹³C NMR) and the nitrile moiety (δ ~1.5–2.5 ppm in ¹H NMR for the CH₂CN group) .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-5,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMKYZFNRRHYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]propanenitrile typically involves the reaction of 3-trifluoromethylphenylacetonitrile with methyl iodide in the presence of sodium hydride as a base. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) under an inert atmosphere at low temperatures (0°C) and then brought to room temperature . The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: 2-[3-(Trifluoromethyl)phenyl]propanoic acid.
Reduction: 2-[3-(Trifluoromethyl)phenyl]propanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (-CF₃, -Cl, -OCF₃) enhance metabolic stability but reduce nucleophilic reactivity .
- Substitution position : Meta-substituted derivatives (e.g., 15c) exhibit superior CaV1.3 inhibition compared to ortho- or para-substituted analogs .
- Steric effects : α-Methylation (15d) decreases inhibitory activity in photosynthetic electron transport (PET) assays due to hindered binding .
Physicochemical Properties
- Polarity : The -CF₃ group increases hydrophobicity (logP ~2.5) compared to -Cl (logP ~2.1) or -F (logP ~1.8) analogs .
- Thermal stability : Trifluoromethyl derivatives (e.g., 15c) decompose at higher temperatures (~250°C) than chlorinated analogs (~220°C) .
- Solubility : 2-[3-(Trifluoromethyl)phenyl]propanenitrile is sparingly soluble in water (<0.1 mg/mL) but highly soluble in organic solvents like acetonitrile or THF .
Biological Activity
2-[3-(Trifluoromethyl)phenyl]propanenitrile, a compound characterized by its trifluoromethyl group attached to a phenyl ring and a propanenitrile moiety, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H8F3N
- Molecular Weight : 201.17 g/mol
The trifluoromethyl group enhances the compound's lipophilicity, which is significant for its interaction with biological membranes and proteins.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and potential antitumor applications.
Antimicrobial Activity
In preliminary studies, this compound has shown promising antimicrobial effects against several pathogens. For instance:
- In vitro Studies : The compound was tested against bacterial strains, demonstrating significant inhibition of growth at specific concentrations. The minimum inhibitory concentration (MIC) values were determined to assess its potency.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antitumor Activity
The potential antitumor properties of this compound have also been investigated:
- Cell Line Studies : The compound was evaluated against various cancer cell lines, including breast and colon cancer cells. Results indicated that it could induce apoptosis in these cells, with IC50 values ranging from 10 to 30 µM depending on the cell line.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Interaction with Lipid Membranes : The lipophilic nature of the trifluoromethyl group may facilitate the compound's incorporation into lipid bilayers, disrupting membrane integrity and leading to cell death.
- Enzymatic Modulation : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways, thereby altering their activity.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing context for the potential applications of this compound:
- Antiparasitic Activity : A study on related compounds revealed significant activity against Leishmania donovani, indicating that structural modifications could enhance efficacy against parasitic infections .
- Neurotransmitter Regulation : Research has highlighted the role of compounds with similar structures in modulating neurotransmitter transporters, suggesting potential applications in neuropsychiatric disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
